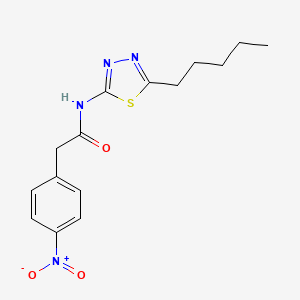![molecular formula C20H18BrN3O3S B4536559 2-(4-acetyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4536559.png)
2-(4-acetyl-1-piperazinyl)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical reactions starting from basic precursors to complex molecules. For instance, Hussain et al. (2017) synthesized a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives using a sequence of reactions that include the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by activation and reaction with equi-molar amounts of various amines. These synthesis processes are characterized by their complexity and require precise conditions for successful outcomes (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms within a molecule. For instance, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives, providing insights into the conformation and intermolecular interactions that influence the properties of these compounds (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions that modify their structure and functional groups, leading to diverse chemical properties. Reactions such as acylation, alkylation, and cyclization are common and significantly affect the biological activity and pharmacological profile of these molecules. The study by Hamama et al. (2017) on the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles exemplifies the chemical versatility of these compounds, highlighting their potential in creating new therapeutic agents (Hamama et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by substituents on the piperazine ring. Studies on the synthesis and characterization of these compounds provide valuable data on their physical properties, which are essential for their formulation and application in therapeutic contexts.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, acidity, basicity, and pharmacological activity, are central to their application in medicinal chemistry. Research efforts are directed towards understanding these properties to design molecules with specific biological activities and minimal toxicity. The synthesis and evaluation of novel derivatives, as reported by Ahmed et al. (2017), illustrate the ongoing exploration of the chemical properties of piperazine compounds for potential use as anti-inflammatory agents (Ahmed et al., 2017).
特性
IUPAC Name |
(5Z)-2-(4-acetylpiperazin-1-yl)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-13(25)23-8-10-24(11-9-23)20-22-19(26)18(28-20)12-16-6-7-17(27-16)14-2-4-15(21)5-3-14/h2-7,12H,8-11H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXPDAIYVYMURE-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-acetylpiperazin-1-yl)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4536477.png)
![4-bromo-1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4536483.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4536497.png)

![2-bromo-N-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4536507.png)

![ethyl 5-({2-[(allylamino)carbonothioyl]hydrazino}carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4536522.png)
![3-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536533.png)
![({2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4536541.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4536547.png)
![ethyl N-[(cycloheptylamino)carbonyl]glycinate](/img/structure/B4536550.png)
![N-butyl-2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4536564.png)
![1-(3,4-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4536568.png)
![dimethyl 5-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4536575.png)